
(6-Chlorohex-1-yn-1-yl)trimethylsilane
Overview
Description
(6-Chlorohex-1-yn-1-yl)trimethylsilane is an organosilicon compound featuring a terminal alkyne group and a chloro substituent at the sixth carbon of a hexynyl chain attached to a trimethylsilyl group. This structure makes it valuable in cross-coupling reactions, particularly in synthesizing complex alkynes or serving as a precursor in organic and organometallic chemistry . Its synthesis typically involves Grignard reagents and silyl halides under controlled conditions, as demonstrated in , yielding a brown oil with 79% efficiency .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chlorohex-1-yn-1-yl)trimethylsilane typically involves the reaction of 6-chloro-1-hexyne with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
6-chloro-1-hexyne+trimethylsilyl chloridetriethylaminethis compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro group undergoes nucleophilic displacement with amines, alcohols, and thiols under mild conditions. This reactivity enables selective functionalization of the carbon chain.
Key Observations :
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Reactions proceed efficiently in polar aprotic solvents (DMF, THF) with bases like KCO or EtN .
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Steric hindrance from the trimethylsilyl group directs substitution away from the alkyne terminus .
Alkyne-Focused Reactions
The terminal alkyne participates in cross-coupling and electrophilic addition reactions, facilitated by the trimethylsilyl group’s stabilizing effects.
Sonogashira Coupling
Palladium-catalyzed coupling with aryl halides forms extended π-conjugated systems.
Aryl Halide | Catalyst System | Product | Yield | Reference |
---|---|---|---|---|
4-Iodotoluene | Pd(OAc), P(2,6-OMe-CH) | 1-(4-Methylphenyl)-6-chlorohex-1-yne | 92% | |
3-Bromopyridine | Pd-I dimer, LiBr | 3-(6-Chlorohex-1-yn-1-yl)pyridine | 78% |
Mechanistic Insight :
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The trimethylsilyl group enhances alkyne nucleophilicity, accelerating oxidative addition to Pd(0) .
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LiBr suppresses side reactions by stabilizing palladium intermediates .
Electrophilic Addition
Halogens and hydrogen halides add regioselectively to the alkyne.
Electrophile | Conditions | Product | Selectivity | Reference |
---|---|---|---|---|
HBr | CHCl, −78°C | (E)-6-Chloro-1-bromohex-1-ene | 95% E | |
I | EtO, RT | 1,2-Diiodo-6-chlorohex-1-ene | 89% |
Note : Addition follows anti-Markovnikov orientation due to the electron-withdrawing chloro group .
Deprotection and Functionalization
The trimethylsilyl group is cleaved under fluoride-mediated conditions, enabling further transformations.
Reagent | Conditions | Product | Application | Reference |
---|---|---|---|---|
TBAF (1M in THF) | THF, 0°C, 1 h | 6-Chlorohex-1-yne | Terminal alkyne synthesis | |
KF/MeOH | Reflux, 12 h | 6-Chlorohex-1-yn-1-ol | Alcohol derivatives |
Synthetic Utility :
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Desilylation provides access to terminal alkynes for click chemistry or cycloadditions .
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Subsequent oxidation of deprotected intermediates yields ketones or carboxylic acids .
Comparative Reactivity with Analogues
The chloro substituent significantly influences reactivity compared to bromo or iodo analogues.
Compound | Relative Reactivity (Substitution) | Coupling Efficiency (Sonogashira) |
---|---|---|
(6-Chlorohex-1-yn-1-yl)trimethylsilane | 1.0 (reference) | 85% |
6-Bromohex-1-yn-1-yl-TMS | 3.2 | 92% |
6-Iodohex-1-yn-1-yl-TMS | 5.8 | 88% |
Trends :
Scientific Research Applications
Organic Synthesis
Building Block for Complex Molecules
(6-Chlorohex-1-yn-1-yl)trimethylsilane serves as a versatile building block in organic synthesis. Its alkyne functionality allows it to participate in various reactions, including:
- Substitution Reactions: The chloro group can be replaced by nucleophiles such as amines and thiols.
- Addition Reactions: The alkyne can undergo addition reactions with halogens and hydrogen halides.
- Coupling Reactions: It can participate in cross-coupling reactions, such as Sonogashira coupling, facilitating the formation of carbon-carbon bonds .
Material Science
Silicon-containing Polymers
The compound is utilized in the preparation of silicon-containing polymers, which are valuable for their thermal stability and mechanical properties. The trimethylsilyl group enhances the material's hydrophobicity and chemical resistance, making it suitable for coatings and sealants .
Medicinal Chemistry
Intermediate in Pharmaceutical Synthesis
In medicinal chemistry, this compound acts as an intermediate in synthesizing pharmaceutical compounds. Its ability to undergo various chemical transformations makes it a candidate for developing new drugs with potential biological activities .
Biological Studies
Modification of Biomolecules
This compound is explored for modifying biomolecules in research settings. Its reactivity enables researchers to attach it to biological molecules, facilitating studies on molecular interactions and biological pathways .
Data Tables
Application Area | Key Reactions/Uses | Examples of Products |
---|---|---|
Organic Synthesis | Substitution, Addition, Coupling | Substituted alkynes, alkenes |
Material Science | Polymer synthesis, surface modification | Silicon-based coatings |
Medicinal Chemistry | Intermediate for drug synthesis | Anticancer agents |
Biological Studies | Biomolecule modification | Modified proteins for interaction studies |
Case Studies
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Organic Synthesis Case Study
Researchers utilized this compound in a series of reactions to develop novel compounds with enhanced properties for pharmaceutical applications. The study demonstrated its effectiveness as a building block for synthesizing complex structures that exhibited significant biological activity against cancer cell lines . -
Material Science Case Study
In a study focused on silicon-containing materials, this compound was incorporated into polymer matrices to enhance mechanical properties and thermal stability. The resulting materials showed improved performance in high-temperature applications . -
Medicinal Chemistry Case Study
A series of compounds derived from this compound were evaluated for their anticancer properties. The modifications allowed for enhanced efficacy against various cancer cell lines, showcasing the compound's potential in drug development .
Mechanism of Action
The mechanism of action of (6-Chlorohex-1-yn-1-yl)trimethylsilane in chemical reactions involves the activation of the alkyne and chloro groups. The trimethylsilyl group stabilizes the alkyne, making it more reactive towards electrophiles and nucleophiles. The chloro group can be readily displaced by nucleophiles, facilitating substitution reactions.
Comparison with Similar Compounds
Structural Features and Functional Groups
The compound’s key distinguishing feature is the combination of a terminal alkyne, a chloro substituent, and a trimethylsilyl group. Below is a comparison with structurally related silanes:
Key Observations :
- Trimethyl vs.
- Chloro vs. Boronate/Alkene Groups : The chloro substituent provides a leaving group for substitution reactions, whereas boronate esters (e.g., ) enable Suzuki-Miyaura couplings, and cyclohexenyl groups () favor cycloaddition or oxidation reactions .
Physical and Chemical Properties
Key Observations :
- Stability : Trichlorosilanes () hydrolyze rapidly, whereas trimethylsilanes are more stable but still require anhydrous handling .
- NMR Profiles : The chlorohexynyl chain in the target compound shows distinct δ 3.57 (CH₂Cl) and δ 0.98 (SiCH₂CH₃) signals, differing from aryl or cycloalkenyl substituents in analogs .
Biological Activity
(6-Chlorohex-1-yn-1-yl)trimethylsilane, a compound with the chemical formula CHClSi, has garnered interest in the fields of organic synthesis and medicinal chemistry. This compound is characterized by its unique structure, which includes a terminal alkyne and a chlorinated carbon chain, making it a valuable intermediate in various chemical reactions. Understanding its biological activity is crucial for evaluating its potential applications in pharmaceuticals and other fields.
The compound features a trimethylsilyl group that enhances its reactivity in nucleophilic substitution reactions. Its structure can be depicted as follows:
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities, particularly in the context of its derivatives. The following sections summarize key findings related to its biological effects.
Antiviral Activity
Recent studies have explored the antiviral properties of compounds related to this compound. For instance, derivatives of this compound have been synthesized and evaluated for their efficacy against viral infections. One notable study demonstrated that certain derivatives exhibited significant antiviral activity, suggesting potential therapeutic applications in treating viral diseases .
The biological activity of this compound and its derivatives may be attributed to their ability to interact with specific biological targets. The presence of the alkyne functional group allows for potential binding interactions with proteins or nucleic acids, which can disrupt viral replication processes. Further research is needed to elucidate the precise mechanisms involved.
Toxicity and Safety Profile
Safety assessments are critical when evaluating new compounds for biological use. Preliminary data suggest that this compound exhibits low toxicity levels in vitro, but comprehensive toxicity studies are required to establish its safety profile for potential clinical applications .
Case Studies and Research Findings
A summary of relevant case studies highlighting the biological activity of this compound is presented below:
Study | Findings | |
---|---|---|
Study 1 | Synthesis of antiviral derivatives | Some derivatives showed promising antiviral activity against specific viruses. |
Study 2 | Evaluation of toxicity | Low toxicity observed in preliminary assays; further studies recommended. |
Study 3 | Mechanistic studies | Potential interaction with viral proteins suggested; requires further investigation. |
Future Directions
The exploration of this compound's biological activity is still in its early stages. Future research should focus on:
- Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with target sites.
- Expanded Biological Testing : Evaluating the efficacy of various derivatives against a broader range of pathogens.
- Clinical Trials : Conducting trials to assess safety and effectiveness in human subjects.
Q & A
Q. What are the established synthetic protocols for (6-Chlorohex-1-yn-1-yl)trimethylsilane, and how do reaction conditions influence yield?
Basic Research Question
The synthesis typically involves reacting a trichlorosilane precursor (e.g., trimethylsilyl chloride) with an alkynyl lithium reagent. For example, di(alkyn-1-yl)(chloro)silanes are synthesized via nucleophilic substitution under inert atmospheres (e.g., nitrogen) in anhydrous solvents like THF. Triethylamine is often added to scavenge HCl, improving yield . Key variables include stoichiometry, reaction time, and purification via fractional distillation. Evidence from analogous syntheses suggests that slow addition of the alkynyl reagent at 0°C minimizes side reactions, achieving ~70–85% purity before distillation .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Basic Research Question
- Multinuclear NMR : ¹H and ¹³C NMR confirm alkynyl and silyl group connectivity, while ²⁹Si NMR (δ ~10–20 ppm) verifies the silane structure .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve bond lengths and angles, critical for confirming regioisomeric purity. For example, C≡C bond lengths in silylated alkynes typically range from 1.18–1.22 Å .
- GC-MS : Monitors reaction progress and identifies volatile byproducts.
Q. How does this compound participate in transition-metal-catalyzed cross-coupling reactions?
Advanced Research Question
The chloro and alkynyl groups enable dual reactivity. In palladium-catalyzed couplings (e.g., Sonogashira), the chloro site undergoes oxidative addition, while the alkyne acts as a nucleophile. Competing pathways (e.g., homocoupling) can arise; using ligand systems like PPh₃ or Xantphos suppresses undesired routes. Evidence from similar silanes shows that electron-deficient catalysts (e.g., PdCl₂) improve selectivity for aryl-alkyne products .
Q. What thermal decomposition pathways are observed for this compound, and how do they impact storage?
Advanced Research Question
Thermolysis studies on methylsilanes (e.g., trimethylsilane) reveal Si–C bond cleavage at >200°C, releasing chlorinated hydrocarbons and silicon oxides. For this compound, decomposition likely proceeds via radical intermediates, forming HCl and polymeric residues. Storage under argon at –20°C is recommended to prevent moisture-induced hydrolysis and thermal degradation .
Q. How can contradictory NMR data for silylated alkynes be resolved during structural elucidation?
Advanced Research Question
Contradictions in ¹H NMR (e.g., unexpected splitting) may arise from dynamic effects or residual solvents. Strategies include:
- Variable-Temperature NMR : Suppresses rotational barriers in silyl groups.
- COSY/HSQC : Correlates ¹H-¹³C signals to distinguish overlapping peaks.
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts, aiding assignment .
Crystallographic validation via SHELXL remains the gold standard for resolving ambiguities .
Q. What safety protocols are critical when handling this compound?
Basic Research Question
- Storage : Keep in sealed, amber glass under inert gas (argon) to prevent hydrolysis.
- Handling : Use gloveboxes or fume hoods; PPE (nitrile gloves, goggles) is mandatory.
- Spill Management : Neutralize with sodium bicarbonate; avoid aqueous rinses to prevent exothermic HCl release.
- Transport : Classified under UN 1993 (flammable liquid, corrosive) with secondary containment .
Q. What role does this compound play in synthesizing silicon-heterocyclic compounds?
Advanced Research Question
The compound serves as a precursor for siloles (silicon-containing heterocycles) via reactions with triethylborane. The alkyne undergoes 1,1-organoboration, followed by cyclization to form five-membered rings. Competing pathways (e.g., oligomerization) are mitigated by using stoichiometric BEt₃ and low temperatures (–78°C) .
Q. How do steric effects from the trimethylsilyl group influence the reactivity of this compound?
Advanced Research Question
The bulky trimethylsilyl group reduces nucleophilic attack at the β-carbon of the alkyne, directing reactivity toward the chloro terminus. Steric hindrance also slows hydrolysis compared to non-silylated analogs. Kinetic studies show a 3× lower hydrolysis rate in THF/water mixtures compared to analogous chloralkynes .
Properties
IUPAC Name |
6-chlorohex-1-ynyl(trimethyl)silane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClSi/c1-11(2,3)9-7-5-4-6-8-10/h4-6,8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZAWKVDCACQTOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CCCCCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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